

The Aspochracin Family: A Review of Fungal Cyclotripeptides with Insecticidal Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

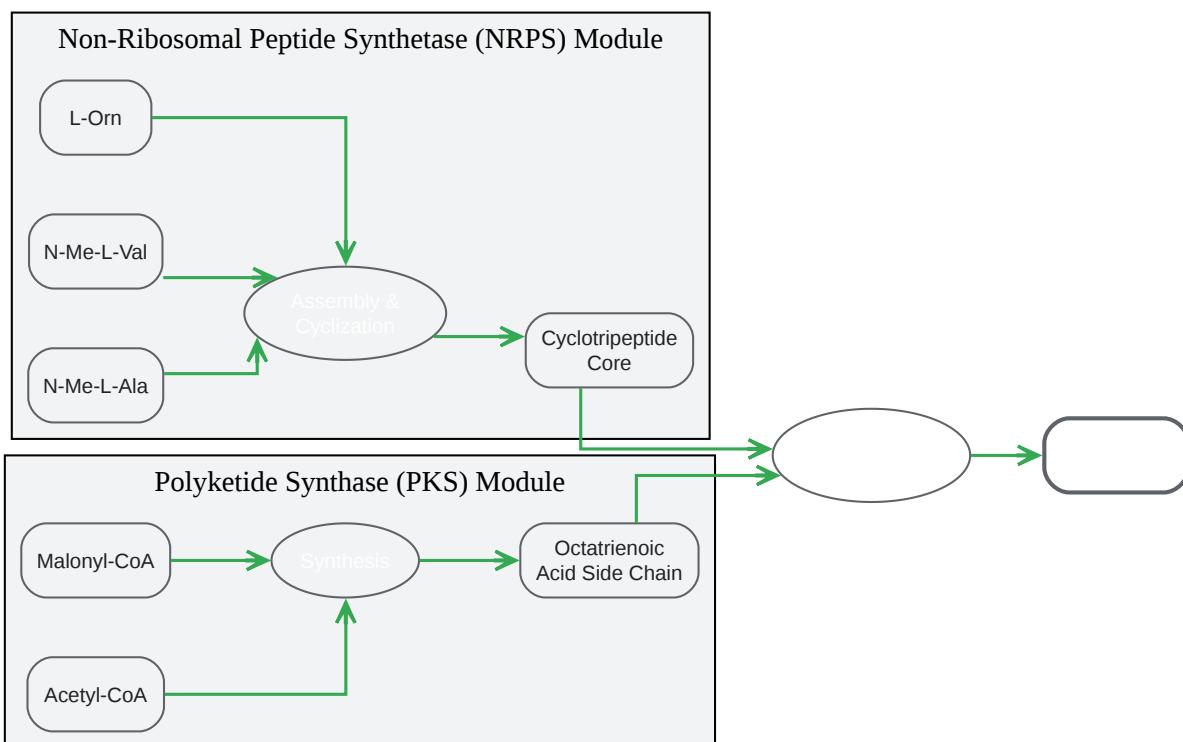
Compound Name: **JBIR-15**

Cat. No.: **B608171**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aspochracin family of compounds, a group of cyclotripeptide mycotoxins, represents an intriguing yet underexplored area of natural product chemistry. First isolated from the fungus *Aspergillus ochraceus*, these molecules have demonstrated notable biological activity, particularly as insecticides. This technical guide provides a comprehensive literature review of the aspochracin family, detailing their discovery, structure, biosynthesis, and known biological activities. In line with the requirements for an in-depth technical resource, this document summarizes quantitative data, outlines general experimental protocols, and visualizes key pathways and workflows.


Discovery and Structure of Aspochracin

Aspochracin was first isolated in 1969 from the culture filtrate of *Aspergillus ochraceus*, a fungus known for causing muscardine disease in insects.^{[1][2]} Structural elucidation revealed it to be a novel cyclotripeptide. The core structure consists of N-methyl-L-alanine and N-methyl-L-valine, along with L-ornithine, which is cyclized through its δ -amino group. The α -amino group of the ornithine residue is acylated with an octatrienoic acid side chain.^[2] This unsaturated fatty acid moiety has been shown to be crucial for its insecticidal activity. Hydrogenation of the side chain to produce hexahydroaspochracin results in a complete loss of this activity. A known analog, **JBIR-15**, isolated from the sponge-derived fungus *Aspergillus sclerotiorum*, features an alanine residue in place of N-methyl-L-alanine.^[2]

Biosynthesis of Aspochracin Family Compounds

While the specific biosynthetic gene cluster (BGC) for aspochracin has not yet been characterized, the genomic sequencing of *Aspergillus ochraceus* has identified numerous uncharacterized BGCs.^{[3][4]} It is widely accepted that many secondary metabolites in *Aspergillus* species are synthesized through the coordinated action of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The well-characterized ochratoxin A biosynthetic pathway in *A. ochraceus* serves as a pertinent model, involving both a PKS and an NRPS.^{[5][6]}

Given the hybrid peptide-polyketide nature of aspochracin, a similar biosynthetic pathway is proposed. This would involve an NRPS module responsible for the assembly of the cyclotripeptide core from the amino acid precursors (N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine). A separate PKS module would synthesize the octatrienoic acid side chain, which is then attached to the ornithine residue of the peptide core.

[Click to download full resolution via product page](#)

Caption: Putative biosynthetic pathway of aspochracin.

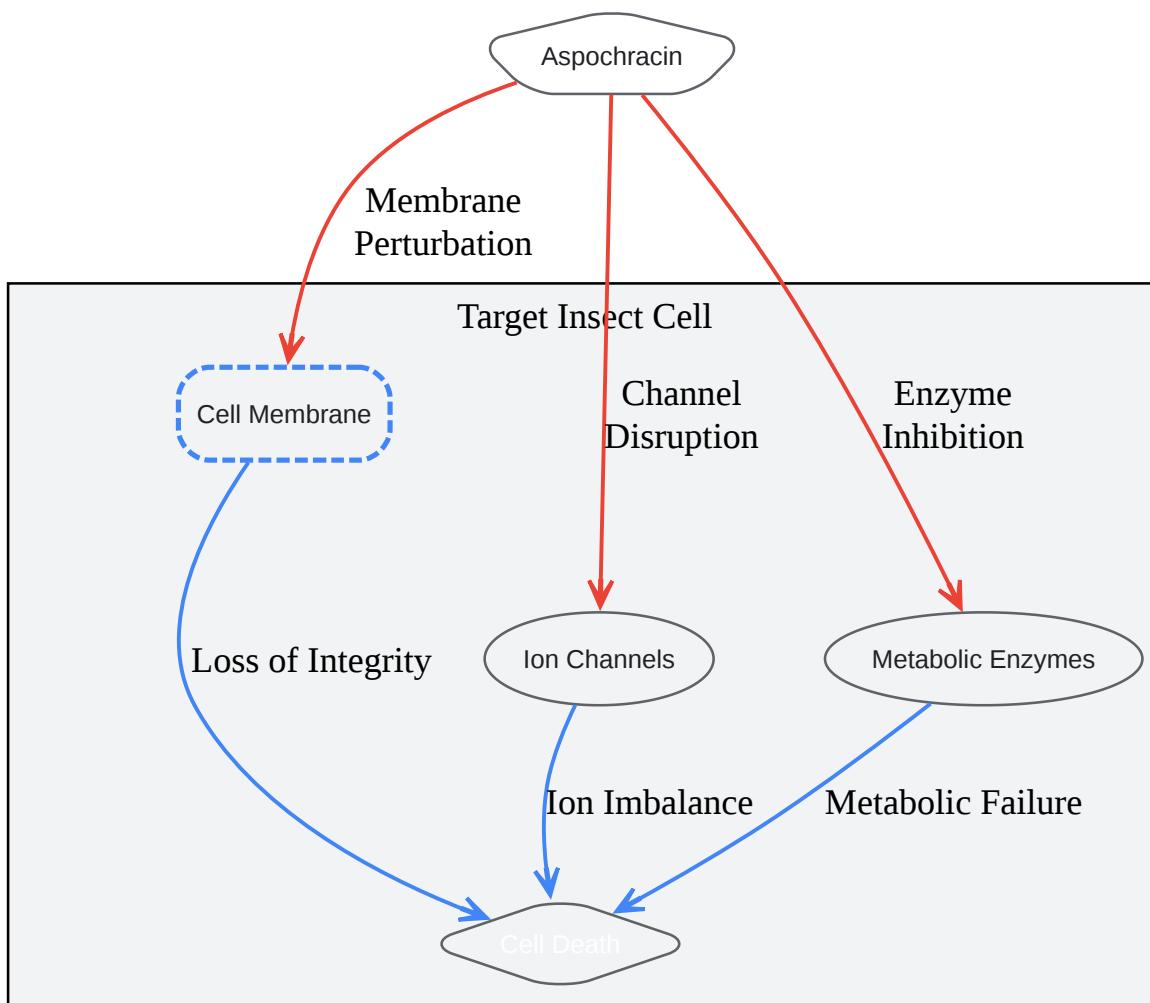
Biological Activities and Quantitative Data

The primary reported biological activity of aspochracin is its insecticidal effect. While specific quantitative data such as LC50 or LD50 values from the original studies are not readily available in recent literature, it is described as having contact toxicity to the first instar larvae and eggs of the silkworm. Aspochracin is reported to be non-toxic to mammalian cell lines.

While specific quantitative data for aspochracin is sparse in the accessible modern literature, the producing organism, *A. ochraceus*, is a rich source of other bioactive secondary metabolites. The following tables summarize some of the reported cytotoxic and antifungal activities of compounds isolated from this fungus, providing a broader context of its chemical potential.

Table 1: Cytotoxic Activity of Selected Metabolites from *Aspergillus ochraceus*

Compound	Cancer Cell Line	IC50 (μM)	Reference
Viomellein	Human Ovarian Carcinoma (A2780)	5.0	Frank et al. 2019
Ochratoxin B	Human Ovarian Carcinoma (A2780)	3.0	Frank et al. 2019
Ochratoxin B	Mouse Lymphoma (L5178Y)	5.3	Frank et al. 2019
(R)-(-)-5-Bromomellein	Not specified	24	(Referenced in a review)
(3R)-Mellein	Not specified	25	(Referenced in a review)


Table 2: Antifungal Activity of Selected Metabolites from *Aspergillus ochraceus*

Compound	Fungal Species	MIC (μ g/mL)	Reference
Compound 4 (unnamed)	Vibrio harveyi	8	Liu et al. (referenced in a review)

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for aspochracin's insecticidal activity has not been elucidated. However, studies on other fungal cyclic peptides suggest potential modes of action. Many antimicrobial and insecticidal cyclic peptides exert their effects by disrupting the integrity of the cell envelope.^[7] This can occur through direct interaction with the cell membrane, leading to permeabilization and cell lysis, or by inhibiting the biosynthesis of essential cell wall components such as chitin and glucans.^[7]

Given its structure, it is plausible that the lipophilic octatrienoic acid side chain of aspochracin integrates into the lipid bilayer of insect cell membranes, while the cyclic peptide core disrupts membrane function. This could lead to uncontrolled ion exchange and ultimately cell death. Another possibility is the inhibition of key enzymes involved in insect development or metabolism.

[Click to download full resolution via product page](#)

Caption: Putative mechanisms of action for aspochracin.

Experimental Protocols

Detailed experimental protocols from the original 1969 publications are not readily available in digital archives. However, based on standard practices in natural product chemistry, the following outlines the general methodologies that would have been employed.

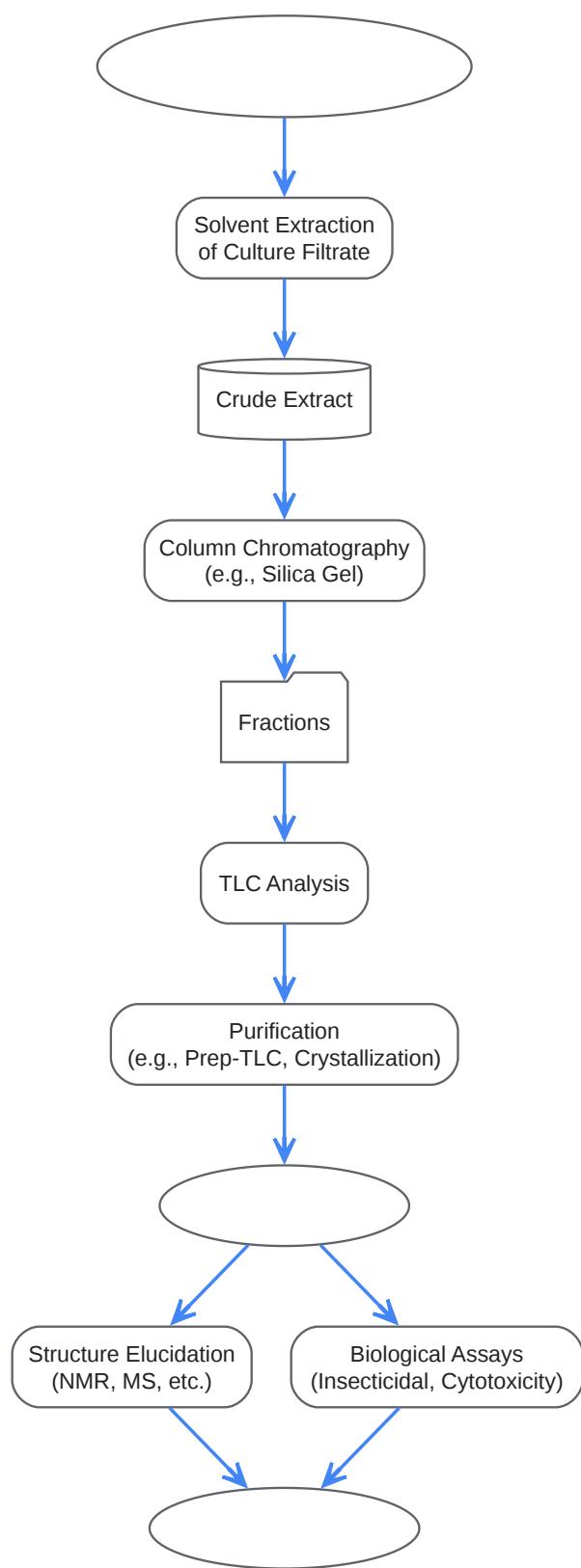
Isolation and Purification of Aspochracin:

- **Fungal Cultivation:** *Aspergillus ochraceus* would be cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and aeration for a period

sufficient for secondary metabolite production.

- Extraction: The culture filtrate would be separated from the mycelium. The filtrate would then be extracted with a water-immiscible organic solvent such as ethyl acetate.
- Chromatography: The crude extract would be subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for elution. Fractions would be monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing the compound of interest would be pooled and further purified by techniques such as preparative TLC or crystallization to yield pure aspochracin.

Synthesis of Hexahydroaspochracin:


The synthesis of hexahydroaspochracin would likely involve the catalytic hydrogenation of aspochracin.

- Reaction Setup: Aspochracin would be dissolved in a suitable solvent (e.g., ethanol or methanol). A catalyst, such as palladium on carbon (Pd/C), would be added.
- Hydrogenation: The reaction mixture would be subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the reaction is complete (monitored by TLC or HPLC).
- Workup and Purification: The catalyst would be removed by filtration, and the solvent evaporated. The resulting hexahydroaspochracin would be purified by chromatography or crystallization.

Insecticidal Bioassay (General Protocol):

- Test Organism: First instar larvae or eggs of a susceptible insect species (e.g., silkworm) would be used.
- Compound Application: Aspochracin, dissolved in a suitable solvent, would be applied topically to the insects or incorporated into their diet at various concentrations. A control group would be treated with the solvent alone.

- Observation: The insects would be monitored over a set period for signs of toxicity, such as paralysis and mortality.
- Data Analysis: The concentration of aspochracin required to cause a specific level of mortality (e.g., LC50) would be determined.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and characterization of aspochracin.

Conclusion and Future Directions

The aspochracin family of fungal cyclotripeptides remains a compelling area for future research. While the initial discovery highlighted their potent insecticidal activity, a comprehensive understanding of their mechanism of action, biosynthetic pathway, and full biological potential is still lacking. For researchers in drug discovery and development, the unique structure of aspochracin presents an interesting scaffold for the design of novel insecticides.

Future research should prioritize the following:

- Identification of the Aspochracin BGC: Genomic and transcriptomic studies on *Aspergillus ochraceus* are needed to identify and characterize the gene cluster responsible for aspochracin biosynthesis. This would enable biosynthetic engineering efforts to produce novel analogs.
- Elucidation of the Mechanism of Action: In-depth studies are required to determine the specific molecular targets of aspochracin in insects. This knowledge would be invaluable for developing more effective and selective insecticides.
- Comprehensive Biological Profiling: The aspochracin family should be screened against a wider range of biological targets, including other insect pests, pathogenic fungi, bacteria, and various cancer cell lines, to fully explore their therapeutic potential.
- Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of aspochracin analogs would provide crucial insights into the structural features required for activity and could lead to the development of more potent and stable compounds.

By addressing these knowledge gaps, the scientific community can unlock the full potential of the aspochracin family of compounds, potentially leading to the development of new and effective agents for agriculture and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of *Aspergillus ochraceus* and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Secondary Metabolites and Biosynthetic Diversity From *Aspergillus ochraceus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of *Aspergillus ochraceus* and a Comparative Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Aspochracin Family: A Review of Fungal Cyclotripeptides with Insecticidal Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608171#literature-review-of-aspochracin-family-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com